![molecular formula C14H18N2O5 B2522150 1-(tert-Butoxycarbonyl)-6-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid CAS No. 2225146-25-6](/img/structure/B2522150.png)

1-(tert-Butoxycarbonyl)-6-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

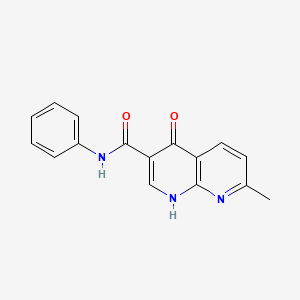

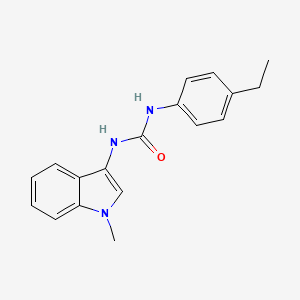

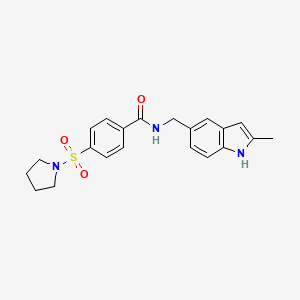

The compound “1-(tert-Butoxycarbonyl)-6-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid” is a complex organic molecule. It contains a pyrrolo[2,3-b]pyridine core, which is a bicyclic structure consisting of a pyridine ring fused with a pyrrole ring . The molecule also contains a tert-butoxycarbonyl (Boc) group, a common protecting group used in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the bicyclic pyrrolo[2,3-b]pyridine core, the methoxy group attached to one of the carbon atoms in the ring system, and the Boc-protected carboxylic acid .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The Boc group can be removed under acidic conditions, which could allow for further reactions involving the carboxylic acid . The pyrrolo[2,3-b]pyridine core could potentially undergo various reactions depending on its substitution pattern and the reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific molecular structure. For example, the presence of the Boc group could increase its molecular weight and potentially affect its solubility in various solvents .科学的研究の応用

a. Anticancer Agents: The pyrrolo[2,3-b]pyridine scaffold has attracted attention for its antitumor properties. Scientists have modified this compound to create derivatives with improved cytotoxicity against cancer cells. Further studies are needed to optimize its efficacy and selectivity.

b. Anti-Inflammatory Drugs: The methoxy group and carboxylic acid functionality suggest anti-inflammatory potential. Researchers have investigated derivatives of this compound as inhibitors of pro-inflammatory enzymes (e.g., cyclooxygenase) or modulators of immune responses.

Organic Synthesis and Chemical Biology

The tert-butoxycarbonyl (Boc) protecting group is commonly used in organic synthesis. Here’s how this compound fits into these fields:

a. Boc-Protected Amino Acids: The Boc group can be selectively removed under mild conditions, making it useful for peptide synthesis. Researchers have employed Boc-protected amino acids derived from this compound to construct peptides and study protein-protein interactions.

b. Photoswitchable Molecules: The presence of the methoxy group allows for photochemical manipulation. Researchers have explored the photoswitching behavior of this compound and its derivatives. For instance, UV light induces a reversible transformation, enabling control over molecular properties .

Coordination Chemistry and Complexants

The Lewis basic properties of this compound make it relevant in coordination chemistry. Consider the following applications:

a. Complexant Design: Researchers have investigated N-Boc protected derivatives of this compound as soft-N-donor complexants. These ligands could potentially aid in the separation of trivalent minor actinides from lanthanides in nuclear fuel processing .

b. Ligand Exchange Reactions: The ligand also plays a role in halogen exchange reactions. For instance, it may participate in protodeboronation reactions, leading to new functionalized structures .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

6-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydropyrrolo[2,3-b]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5/c1-14(2,3)21-13(19)16-9(12(17)18)7-8-5-6-10(20-4)15-11(8)16/h5-6,9H,7H2,1-4H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEPOFCHCGFTVGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CC2=C1N=C(C=C2)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(tert-Butoxycarbonyl)-6-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-methoxyethyl)-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2522067.png)

![2-[(3-chlorophenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2522084.png)

![5-ethyl-2-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2522087.png)

![4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(4-methylphenoxy)acetyl]piperidine](/img/structure/B2522088.png)

![Ethyl 3-[[[2-(4-fluorophenoxy)acetyl]amino]carbamoylamino]propanoate](/img/structure/B2522090.png)